1-(Benzenesulfonyl)-3-methyl-2-(pyridin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a phenylsulfonyl group, a pyridin-2-yl group, and a methyl group attached to the indole core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid and a halogenated indole derivative.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the indole derivative with phenylsulfonyl chloride in the presence of a base, such as triethylamine.
Methylation: The final step involves the methylation of the indole nitrogen using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s ability to interact with specific proteins or enzymes, while the pyridin-2-yl group can facilitate binding to nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-(phenylsulfonyl)-1H-indole: Lacks the pyridin-2-yl group, which may affect its biological activity and chemical reactivity.
2-(pyridin-2-yl)-1H-indole: Lacks the phenylsulfonyl group, which may reduce its potential interactions with specific proteins or enzymes.
1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole: Lacks the methyl group, which may influence its overall stability and reactivity.
Uniqueness
3-methyl-1-(phenylsulfonyl)-2-(pyridin-2-yl)-1H-indole is unique due to the presence of all three functional groups (methyl, phenylsulfonyl, and pyridin-2-yl) on the indole core
Properties
CAS No. |
106154-43-2 |
---|---|
Molecular Formula |
C20H16N2O2S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methyl-2-pyridin-2-ylindole |
InChI |
InChI=1S/C20H16N2O2S/c1-15-17-11-5-6-13-19(17)22(20(15)18-12-7-8-14-21-18)25(23,24)16-9-3-2-4-10-16/h2-14H,1H3 |
InChI Key |
BNLNOPICYKTVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.